molecular formula C23H24N2O4 B193037 O-Desmethylcarvedilol CAS No. 72956-44-6

O-Desmethylcarvedilol

Cat. No. B193037
CAS RN: 72956-44-6
M. Wt: 392.4 g/mol
InChI Key: XAUKPPPYYOKVQJ-UHFFFAOYSA-N
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Description

O-Desmethylcarvedilol is a chemical compound . It is a member of carbazoles .


Synthesis Analysis

Carvedilol, the parent drug of O-Desmethylcarvedilol, has been synthesized through various methods. One such method involves the preparation of carvedilol by a novel design of synthesis which has improved the yield. An optimized synthesis by screening different solvents and bases was proposed .


Molecular Structure Analysis

The molecular formula of O-Desmethylcarvedilol is C23H24N2O4 .


Chemical Reactions Analysis

Carvedilol, the parent drug of O-Desmethylcarvedilol, undergoes various chemical reactions in the body. Inhibitory study indicated the partial involvement of CYP2D6, CYP1A2, and CYP2E1 in the production of O-desmethyl carvedilol .


Physical And Chemical Properties Analysis

O-Desmethylcarvedilol has a molecular weight of 392.4 g/mol .

Scientific Research Applications

Analytical Method Development for β-blockers and Metabolites

A study developed an analytical method for analyzing β-blockers (including carvedilol) and their metabolites (like O-desmethylcarvedilol) in human urine. This method involved salting-out assisted liquid-liquid extraction and hydrophilic interaction liquid chromatography-ultraviolet detection, showing high efficiency and sensitivity for these compounds (Magiera, Kolanowska, & Baranowski, 2016).

Study on Oxidative Metabolites of Carvedilol

Research on the oxidation of R(+)- and S(-)-carvedilol by rat liver microsomes identified O-desmethylcarvedilol as one of the oxidative metabolites. This study contributed to understanding the metabolic pathways and stereoselective oxidation of carvedilol (Fujimaki, 1994).

High-Performance Liquid Chromatographic Method for Carvedilol and Metabolites

A method was developed for the simultaneous determination of carvedilol and its O-desmethyl metabolite in human plasma. This research supports preclinical and clinical studies of carvedilol, highlighting its importance in therapeutic monitoring and pharmacokinetic studies (Eisenberg, Patterson, & Kahn, 1989).

Pharmacokinetics and Pharmacodynamics of Carvedilol

A comprehensive review on the pharmacokinetics and pharmacodynamics of carvedilol was conducted, which includes the metabolism of carvedilol into active metabolites like O-desmethylcarvedilol. This study is significant for understanding the drug's action mechanism and its clinical applications (Morgan, 1994).

Population Pharmacokinetics in Different Patient Groups

A study investigated the pharmacokinetics of carvedilol enantiomers and their metabolites, including O-desmethylcarvedilol, in healthy subjects and type-2 diabetes patients. It provided insights into how diabetes impacts the pharmacokinetics of these drugs, which is crucial for dose optimization in different patient populations (Nardotto et al., 2017).

Safety And Hazards

The safety data sheet for Carvedilol, the parent drug of O-Desmethylcarvedilol, provides information on its safety and hazards .

properties

IUPAC Name

2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUKPPPYYOKVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60993727
Record name 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Desmethylcarvedilol

CAS RN

72956-44-6
Record name Desmethylcarvedilol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DESMETHYLCARVEDILOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0HIU4LI95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
EJ Eisenberg, WR Patterson, GC Kahn - Journal of Chromatography B …, 1989 - Elsevier
… of the enantiomers of carvedilol, a new multiple-action antihypertensive agent exhibiting both vasodilator and β-blocking activity, and its active metabolite, O-desmethylcarvedilol, in …
Number of citations: 73 www.sciencedirect.com
GHB Nardotto, EB Coelho, MP Marques… - … of Chromatography B, 2016 - Elsevier
… DMC: O-desmethylcarvedilol. The samples were prepared as described in Section 2.3 … OHC: hydroxyphenylcarvedilol, DMC: O-desmethylcarvedilol, AUC: area under the plasma …
Number of citations: 15 www.sciencedirect.com
GHB Nardotto, VL Lanchote, EB Coelho… - European Journal of …, 2017 - Elsevier
… Carvedilol, a drug available as a racemic mixture, is metabolised into hydroxyphenylcarvedilol (OHC) by CYP2D6 and O-desmethylcarvedilol (DMC) by CYP2C9 followed by …
Number of citations: 17 www.sciencedirect.com
GHB Nardotto, EB Coelho, CE Paiva… - The Journal of …, 2017 - Wiley Online Library
… Carvedilol is mainly metabolized by glucuronidation, by CYP2D6 to hydroxyphenylcarvedilol (OHC), and by CYP2C9 to O-desmethylcarvedilol (DMC). This study evaluated the …
Number of citations: 5 accp1.onlinelibrary.wiley.com
S Magiera, A Kolanowska, J Baranowski - Journal of Chromatography B, 2016 - Elsevier
In this study, a new analytical method was developed and validated for the simultaneous analysis of β-blockers (metoprolol, propranolol, carvedilol) and their metabolites (5′-…
Number of citations: 27 www.sciencedirect.com
I Baranowska, S Magiera, J Baranowski - Journal of Chromatography B, 2011 - Elsevier
A rapid-resolution ultra high-performance liquid chromatography separation method (UHPLC) for the simultaneous determination of the following β-blockers: milrinone, sotalol, …
Number of citations: 59 www.sciencedirect.com
MAA Shahid, YS Kumar, SU Farooq… - Research Journal of …, 2020 - indianjournals.com
The present study aimed to assess the effect of resveratrol on the intestinal transport and oral bioavailability of carvedilol in rats. The intestinal transport was evaluated by in vitro non-…
Number of citations: 2 www.indianjournals.com
NC Hughes, N Bajaj, J Fan, EYK Wong - Bioanalysis, 2009 - Future Science
… Carvedilol, its metabolites O-desmethylcarvedilol, 4-hydroxyphenylcarvedilol and 5-hydroxyphenylcarvedilol and the internal standard desacetyldiltiazem were extracted from human …
Number of citations: 57 www.future-science.com
S Magiera, I Baranowska - Journal of separation science, 2014 - Wiley Online Library
… CAR and its metabolites (5′-hydroxycarvedilol (5′-HCAR), O-desmethylcarvedilol (O-DMCAR)) were purchased from Toronto Research Chemicals (North York, Canada). HPLC-…
F Naghsh-Nilchi, M Etebari - Journal of Reports in Pharmaceutical …, 2021 - journals.lww.com
Aims: The present study aimed to assess carvedilol's genoprotective effects against hyperinsulinemia-induced DNA strand break in rats. Materials and Methods: To evaluate the extent …
Number of citations: 6 journals.lww.com

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